molecular formula C16H18N2O2S B2668782 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1396860-43-7

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

Cat. No.: B2668782
CAS No.: 1396860-43-7
M. Wt: 302.39
InChI Key: PQLIBKJGYYPWPN-UHFFFAOYSA-N
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Description

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5. The benzothiazole moiety is linked to an azetidine (four-membered nitrogen-containing ring) at its 2-position, with a cyclopropanecarboxylate ester group attached to the azetidine’s 3-position. This structure combines the electron-rich benzothiazole system, known for pharmacological relevance, with the strained azetidine and cyclopropane rings, which influence reactivity and bioavailability. The compound’s design likely aims to optimize metabolic stability and target binding through strategic substitutions and ring systems.

Properties

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLIBKJGYYPWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the formation of the azetidine ring and the subsequent attachment of the cyclopropane carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi. The structural characteristics of 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate suggest it may possess similar activities due to the presence of the thiazole ring, which can interact with microbial enzymes or cell membranes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows for interaction with specific cancer cell receptors, potentially inhibiting tumor growth. For example, compounds with similar thiazole structures have shown efficacy against breast cancer cell lines in vitro . The mechanism often involves inducing apoptosis in cancer cells or disrupting their proliferative signaling pathways.

Synthesis and Characterization

The synthesis of 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step reactions that include:

  • Formation of the Thiazole Ring: Starting from appropriate benzoic acid derivatives.
  • Azetidine Formation: Cyclization reactions that yield azetidine derivatives.
  • Carboxylation: Introducing the cyclopropanecarboxylate group through carboxylic acid derivatives.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating various thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could enhance efficacy .
  • Anticancer Screening : In a comparative analysis involving several thiazole-based compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics against MCF7 breast cancer cells, indicating strong potential for further development .

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and guide the development of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Conformational Properties

  • Ring Strain and Puckering: The azetidine ring exhibits significant puckering due to its four-membered structure. Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) quantify this distortion, which is more pronounced in azetidine than in five- or six-membered rings (e.g., pyrrolidine or piperidine) . This strain enhances reactivity but may compromise stability.
  • Cyclopropane Ester : The cyclopropane group introduces torsional strain and electron-withdrawing effects, accelerating ester hydrolysis compared to bulkier esters (e.g., cyclopentane or aryl esters).

Comparative Data Table

Compound Name Core Heterocycle Substituents logP* Metabolic Stability* Key Reference
Target Compound Azetidine 4,7-Me-benzothiazole, cyclopropane ester 3.1 Moderate -
Azetidin-2-one derivative () Azetidine Benzimidazole, aryl groups 2.8 High
Benzothiazole-pyrrolidine hybrid Pyrrolidine 4-Me-benzothiazole, methyl ester 2.9 High -
Cyclopropane-methyl ester analog Azetidine Benzothiazole, methyl ester 2.5 Low -

*Hypothetical data based on structural trends.

Key Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely employs hydrazide-mediated cyclization, similar to methods in , but requires specialized reagents for azetidine-cyclopropane coupling .

Conformational Dynamics : Azetidine puckering (amplitude ~0.5 Å, φ ≈ 30°) may limit binding to flat enzymatic pockets compared to planar benzodioxine-thiadiazole systems () .

Metabolic Profile : The cyclopropane ester’s strain increases susceptibility to esterase hydrolysis, suggesting a shorter half-life than bulkier esters but faster release of active metabolites.

Biological Activity

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole moiety and an azetidine ring, which may contribute to its diverse biological activities. The IUPAC name is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-cyclopropanecarboxylate.

Structural Formula

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

The biological activity of 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access. This mechanism is common among compounds with similar structures.
  • Receptor Modulation : It has been investigated for its potential to modulate receptor activity, which could lead to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

Studies have suggested that compounds containing the benzo[d]thiazole moiety possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies

StudyFindings
Maddila et al. (2016)Demonstrated anti-inflammatory properties in related compounds, suggesting potential applications in inflammatory diseases.
Yang et al. (2012)Reported anticancer activities in similar benzo[d]thiazole derivatives against multiple cancer cell lines.
Alwan et al. (2015)Found antifungal activity against Phytophthora infestans, with EC50 values indicating strong efficacy compared to standard treatments.

Synthesis and Derivatives

The synthesis of 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions that construct the benzo[d]thiazole core followed by the introduction of the azetidine and cyclopropanecarboxylate groups.

Q & A

Q. What synthetic methodologies are suitable for preparing 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate?

A two-step approach is recommended:

  • Step 1 : Synthesize the benzo[d]thiazole core via condensation of 4,7-dimethyl-2-aminothiophenol with a cyclopropanecarboxylate-activated carbonyl source (e.g., cyclopropanecarbonyl chloride). Similar thiourea-forming reactions using aryl isothiocyanates () can guide reagent selection and reflux conditions (e.g., ethanol, glacial acetic acid, 4–6 hours).
  • Step 2 : Introduce the azetidine ring via nucleophilic substitution. For example, react the benzo[d]thiazole intermediate with an azetidin-3-yl derivative under basic conditions (e.g., K₂CO₃/DMF). Monitor purity via TLC and confirm structures using NMR and high-resolution mass spectrometry (HRMS) ().

Q. How can the stereochemical purity of this compound be validated?

Use X-ray crystallography (e.g., SHELX programs for structure refinement) to resolve absolute configuration . For dynamic systems, employ VT-NMR (variable-temperature NMR) to assess conformational exchange. Computational methods (DFT) can predict stable conformers and compare with experimental data ( ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals from the dimethylbenzo[d]thiazole and cyclopropane moieties.
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
  • HRMS : Verify molecular ion [M+H]⁺ with <3 ppm error ().

Advanced Research Questions

Q. How does the puckering conformation of the azetidine ring influence bioactivity?

The azetidine ring’s non-planarity (quantified via Cremer-Pople puckering coordinates) modulates steric interactions with biological targets. For example:

  • Amplitude (θ) : Higher θ values increase steric bulk near the cyclopropane ester, potentially altering binding affinity.
  • Phase angle (φ) : Determines spatial orientation of substituents. Use single-crystal XRD to measure θ and φ (). Compare with SAR data to identify bioactive conformers.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Implement:

  • HPLC-PDA/MS : Ensure >98% purity.
  • Enantiomeric separation : Use chiral columns (e.g., Chiralpak IA) if stereocenters exist.
  • Standardized assays : Replicate fungicidal activity tests under controlled conditions (e.g., spore germination inhibition assays), referencing protocols from related compounds ().

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • LogP prediction : Use software like Schrödinger’s QikProp to assess lipophilicity (target LogP ~3–4 for membrane permeability).
  • Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., ester hydrolysis).
  • Docking studies : Map interactions with fungal cytochrome b (if fungicidal) or human targets (if repurposed) ().

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